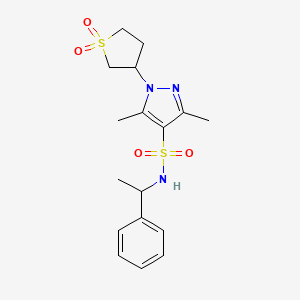

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-12(15-7-5-4-6-8-15)19-26(23,24)17-13(2)18-20(14(17)3)16-9-10-25(21,22)11-16/h4-8,12,16,19H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIDCAUWGBXFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a member of the pyrazole and sulfonamide class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydrothiophene ring, a pyrazole core, and a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 320.39 g/mol. The sulfonamide moiety is particularly significant due to its known interactions with various biological targets.

Research indicates that derivatives of pyrazole-4-sulfonamide compounds can act as activators of G protein-gated inwardly rectifying potassium channels (GIRK) . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release, impacting physiological processes such as pain perception and anxiety .

Potential Mechanisms:

- Ion Channel Modulation : The compound has been shown to modulate ion channels, which can influence cellular excitability.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Properties : There is emerging evidence supporting the anti-inflammatory potential of pyrazole derivatives .

Biological Activity Studies

Several studies have focused on the biological activities associated with pyrazole-4-sulfonamide derivatives. Below are key findings from relevant research:

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of related pyrazole compounds, researchers synthesized several derivatives and assessed their activity against breast cancer cell lines. Notably, one derivative exhibited an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests that modifications to the pyrazole structure can enhance anticancer activity .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of a series of sulfonamide derivatives in models of neurodegenerative diseases. The results showed that certain compounds could significantly reduce neuronal death induced by oxidative stress, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide, and how can purity be validated?

Methodological Answer:

The synthesis typically involves coupling a tetrahydrothiophene dioxide moiety with a pre-functionalized pyrazole-sulfonamide scaffold. Key steps include:

- Step 1: Alkylation of 3,5-dimethylpyrazole-4-sulfonamide with 1-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-substituent .

- Step 2: Sulfur oxidation of tetrahydrothiophene derivatives using meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide group .

- Purity Validation: Use HPLC with a C18 column (acetonitrile/water gradient) and confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~3.8–4.2 ppm for sulfonamide protons) .

Basic: How should researchers characterize the stereochemical and electronic properties of this compound?

Methodological Answer:

- Stereochemistry: X-ray crystallography is critical for resolving the spatial arrangement of the tetrahydrothiophene dioxide ring and substituents. Compare bond angles and torsional strains with analogous structures (e.g., 3-methyl-4,5-dihydro-1H-pyrazole derivatives) .

- Electronic Properties: Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions, focusing on the sulfonamide group’s electron-withdrawing effects and the pyrazole ring’s aromaticity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonamide and tetrahydrothiophene dioxide groups?

Methodological Answer:

- SAR Framework: Synthesize analogs with (a) modified sulfonamide substituents (e.g., N-alkyl vs. N-aryl) and (b) varying oxidation states of the tetrahydrothiophene ring.

- Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Correlate IC₅₀ values with computational docking scores (AutoDock Vina) to identify key interactions (e.g., sulfonamide-Zn²+ coordination) .

- Data Contradictions: If activity decreases despite favorable docking scores, investigate solubility or membrane permeability via logP measurements .

Advanced: What computational approaches are recommended to model interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding stability (GROMACS) using a solvated system (TIP3P water model). Monitor RMSD of the sulfonamide group’s position relative to the active site over 100 ns trajectories .

- Free Energy Perturbation (FEP): Calculate binding free energy differences between analogs with/without the 1-phenylethyl substituent to quantify its hydrophobic contribution .

- Validation: Cross-validate computational results with experimental SPR (surface plasmon resonance) data to ensure correlation between predicted ΔG and observed KD .

Advanced: How can researchers resolve discrepancies in stability data under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design: Conduct accelerated stability studies (ICH Q1A guidelines):

- Contradiction Analysis: If instability occurs at pH 7 despite computational predictions, investigate trace metal catalysis (e.g., Fe³⁺) using EDTA-containing controls .

Advanced: What strategies are effective for analyzing synthetic impurities in this compound?

Methodological Answer:

- Impurity Profiling: Use UPLC-QTOF-MS to detect low-abundance byproducts (e.g., over-oxidized tetrahydrothiophene or N-dealkylated derivatives).

- Root Cause Analysis: Correlate impurity levels with reaction parameters (e.g., excess oxidizing agents in step 2) via DoE (Design of Experiments) .

- Mitigation: Optimize reaction stoichiometry (e.g., 1.1 eq mCPBA) and introduce scavengers (e.g., polymer-supported triphenylphosphine) to quench residual oxidants .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., chemical engineering or environmental science)?

Methodological Answer:

- Membrane Separation: Evaluate its potential as a hydrophilic modifier in thin-film nanocomposite (TFN) membranes for organic solvent nanofiltration. Measure flux and rejection rates using a cross-flow filtration system .

- Environmental Fate: Use OECD 307 guidelines to assess soil biodegradation. Monitor sulfonamide persistence via HPLC-UV and identify metabolites (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.